1-(4-Nitrophenyl)piperidin-4-yl benzoate
Description
Properties
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFIUSNJBBKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidin-4-yl benzoate, a piperidine derivative of interest in medicinal chemistry and drug development. This document details its chemical structure, core physicochemical properties, proposed synthetic routes, and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics and potential.
Introduction and Core Compound Properties
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a chemical entity featuring a central piperidine ring functionalized with a 4-nitrophenyl group at the nitrogen atom and a benzoate ester at the 4-position. While specific experimental data for this exact molecule is not widely available in public literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a scaffold or intermediate in pharmaceutical research. This guide synthesizes information from related compounds and fundamental chemical principles to provide a thorough profile.
A summary of the core physicochemical properties, derived from its chemical structure, is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)piperidin-4-yl benzoate |
| CAS Number | Not available |
Molecular Structure and Chemical Characteristics
The chemical structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is characterized by three key functional groups: a piperidine ring, a 4-nitrophenyl group, and a benzoate ester.
Caption: Chemical structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
The piperidine ring provides a flexible, non-aromatic scaffold. The tertiary amine is a key feature, influencing the compound's basicity and potential for salt formation. The electron-withdrawing nature of the 4-nitrophenyl group significantly reduces the basicity of the piperidine nitrogen compared to an alkyl-substituted piperidine. The benzoate ester at the 4-position introduces a site for potential hydrolytic metabolism and provides a rigid, aromatic substituent.
Proposed Synthetic Pathways
Caption: Proposed two-step synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Experimental Protocol: N-Arylation of Piperidin-4-ol
Causality: This step aims to introduce the 4-nitrophenyl group onto the piperidine nitrogen. A nucleophilic aromatic substitution reaction is a standard method for this transformation, with 1-fluoro-4-nitrobenzene being a common and reactive electrophile.
-
To a solution of piperidin-4-ol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(4-nitrophenyl)piperidin-4-ol.
Experimental Protocol: Esterification of 1-(4-Nitrophenyl)piperidin-4-ol
Causality: This final step forms the benzoate ester. The reaction of an alcohol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and widely used method for ester synthesis.
-
Dissolve 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as pyridine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product via flash column chromatography to obtain the final compound, 1-(4-nitrophenyl)piperidin-4-yl benzoate.
Potential Applications and Fields of Research
The structural components of 1-(4-Nitrophenyl)piperidin-4-yl benzoate are found in various compounds with demonstrated biological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.
Intermediate in Pharmaceutical Synthesis
Piperidine derivatives are ubiquitous in pharmaceuticals. Notably, the related compound 1-(4-nitrophenyl)piperidin-2-one is a known intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant. The structural similarity suggests that 1-(4-nitrophenyl)piperidin-4-yl benzoate could also be explored as an intermediate for the synthesis of other complex, biologically active molecules.
Potential as an Antimicrobial Agent
The piperidine nucleus is a core structure in many compounds exhibiting antimicrobial properties. Research on various piperidin-4-one derivatives has demonstrated their potential as antibacterial and antifungal agents. The combination of the piperidine scaffold with the aromatic substituents in 1-(4-nitrophenyl)piperidin-4-yl benzoate makes it a candidate for screening in antimicrobial assays.
Neurological and CNS-related Research
The piperidine ring is a common feature in many centrally active agents. The derivatization of the piperidine scaffold can lead to compounds with a wide range of pharmacological effects on the central nervous system. While the specific activity of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is unknown, its structure warrants investigation in assays related to neurological targets.
Conclusion
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a compound with significant potential in the field of medicinal chemistry. Although detailed experimental data for this specific molecule is scarce, its structural relationship to known bioactive compounds and pharmaceutical intermediates provides a strong rationale for its synthesis and further investigation. The synthetic pathways and potential applications outlined in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related piperidine derivatives.
References
- Information on related piperidine derivatives and their synthesis can be found in various organic chemistry and medicinal chemistry journals.
- For general protocols on N-arylation and esterification, standard organic chemistry textbooks and databases such as SciFinder and Reaxys are valuable resources.
- The biological activities of piperidine-containing compounds are extensively reviewed in the scientific literature.
A Technical Guide to 1-(4-Nitrophenyl)piperidin-4-yl benzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive projection on the synthesis, characterization, and potential applications of a specific derivative, 1-(4-Nitrophenyl)piperidin-4-yl benzoate . While this compound is not extensively cataloged with a dedicated CAS number in public databases, this document serves as a robust theoretical and practical framework for its preparation and investigation. By dissecting its constituent chemical moieties—the 1-(4-nitrophenyl)piperidine core and the benzoate ester—we can logically infer its chemical behavior, spectroscopic profile, and potential biological significance, thereby providing a valuable roadmap for researchers in drug discovery and chemical synthesis.
Core Identifiers and Predicted Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for any research and development endeavor. The following section outlines the key identifiers and computationally predicted properties for 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-nitrophenyl)piperidin-4-yl benzoate | - |
| Molecular Formula | C₁₈H₁₈N₂O₄ | Calculated |
| Molecular Weight | 326.35 g/mol | Calculated |
| Canonical SMILES | C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[O-] | - |
A note on the CAS Number: A specific CAS Registry Number for 1-(4-Nitrophenyl)piperidin-4-yl benzoate has not been identified in major chemical databases as of the time of this writing, suggesting it may be a novel or sparsely reported compound.
Proposed Synthesis and Purification
The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate can be logically approached via a two-step sequence: N-arylation to form the piperidine core followed by esterification.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol (Precursor)
This protocol is adapted from established methods for the N-arylation of piperidines.[2]
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: The resulting precipitate can be filtered, or the aqueous solution can be extracted multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate (Target Compound)
This procedure follows a standard esterification using an acyl chloride.
-
Reaction Setup: Dissolve 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized 1-(4-Nitrophenyl)piperidin-4-yl benzoate would be confirmed using a suite of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.1-8.3 | d | 2H, Aromatic (protons ortho to NO₂) |
| 7.9-8.1 | d | 2H, Aromatic (protons ortho to C=O) | |
| 7.4-7.6 | m | 3H, Aromatic (meta and para protons of benzoate) | |
| 6.9-7.1 | d | 2H, Aromatic (protons ortho to piperidine N) | |
| ~5.0 | m | 1H, CH-O on piperidine ring | |
| ~3.8 | m | 2H, Axial protons on piperidine ring (adjacent to N) | |
| ~3.2 | m | 2H, Equatorial protons on piperidine ring (adjacent to N) | |
| ~2.0 | m | 2H, Axial protons on piperidine ring (adjacent to CH-O) | |
| ~1.8 | m | 2H, Equatorial protons on piperidine ring (adjacent to CH-O) | |
| ¹³C NMR | ~166 | s | C=O (ester) |
| ~152 | s | Aromatic C-NO₂ | |
| ~145 | s | Aromatic C-N | |
| ~133 | s | Aromatic CH (para of benzoate) | |
| ~130 | s | Aromatic C (ipso of benzoate) | |
| ~129 | s | Aromatic CH (ortho of benzoate) | |
| ~128 | s | Aromatic CH (meta of benzoate) | |
| ~126 | s | Aromatic CH (ortho to NO₂) | |
| ~113 | s | Aromatic CH (ortho to piperidine N) | |
| ~73 | s | CH-O on piperidine ring | |
| ~48 | s | CH₂ adjacent to N on piperidine ring | |
| ~31 | s | CH₂ adjacent to CH-O on piperidine ring |
Note: Predicted shifts are based on data from similar structures and may vary based on solvent and other experimental conditions.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720-1735 | Strong | C=O stretch of the benzoate ester[5] |
| ~1590 and ~1515 | Strong | Asymmetric and symmetric NO₂ stretching[6] |
| ~1270 and ~1100 | Strong | C-O stretching of the ester[7] |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching of the piperidine ring |
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected.
| m/z Value | Ion |
| 327.13 | [M+H]⁺ |
Common fragmentation pathways for piperidine derivatives under mass spectrometry often involve cleavages of the piperidine ring and reactions of its substituents. A dominant fragmentation pathway in EI-MS is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a stable iminium ion.[8]
Potential Applications and Biological Significance
While the specific biological activity of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is uncharacterized, the piperidine scaffold is integral to numerous therapeutic agents.[1][9] The 1-arylpiperidine moiety, in particular, is found in compounds with a wide range of pharmacological effects.
-
Enzyme Inhibition: The 1-(4-Nitrophenyl)piperidine structure has been explored in the context of enzyme inhibition, suggesting potential applications in conditions like cancer.[10]
-
Antimicrobial and Antioxidant Activity: Various substituted piperidines have demonstrated significant antimicrobial and antioxidant properties.[11][12]
-
Neuroprotective and CNS Activity: Piperidine derivatives are well-represented in drugs targeting the central nervous system, and some have shown neuroprotective effects.[1]
-
Serotonin Receptor Ligands: 1-Arylpiperazine derivatives, which are structurally related to 1-arylpiperidines, have been extensively studied as serotonin receptor ligands, indicating a potential for similar interactions.[13]
The inclusion of the benzoate group could modulate the pharmacokinetic and pharmacodynamic properties of the core structure. The overall molecule presents an interesting scaffold for screening in anticancer, anti-inflammatory, and neurological disease models.
Conclusion
This technical guide provides a scientifically grounded, albeit predictive, overview of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. By leveraging established chemical principles and data from analogous compounds, we have outlined a clear path for its synthesis, purification, and characterization. The potential biological activities, extrapolated from its structural components, suggest that this compound could be a valuable subject for further investigation in medicinal chemistry and drug discovery. This document is intended to empower researchers to confidently embark on the exploration of this and other novel chemical entities.
References
-
FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. (URL: [Link])
-
IR Spectroscopy Tutorial: Esters. (URL: [Link])
-
IR Spectrum: Esters. (URL: [Link])
-
Infrared Spectroscopy Absorption Table. (URL: [Link])
-
Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem - NIH. (URL: [Link])
-
1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem. (URL: [Link])
-
An Introduction to IR Spectroscopy - Esters. - YouTube. (URL: [Link])
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Organic Letters - Figshare. (URL: [Link])
-
Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. (URL: [Link])
-
Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - UCL Discovery. (URL: [Link])
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. (URL: [Link])
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (URL: [Link])
-
Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed. (URL: [Link])
-
Pharmacological properties of natural piperidine derivatives. - ResearchGate. (URL: [Link])
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])
-
Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (URL: [Link])
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. (URL: [Link])
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])
-
1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. (URL: [Link])
- CN110615756A - 1- (4-nitrophenyl)
-
Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines - The Royal Society of Chemistry. (URL: [Link])
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (URL: [Link])
-
Benzoyl piperidine - Organic Syntheses Procedure. (URL: [Link])
-
Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (URL: [Link])
-
(PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. (URL: [Link])
-
Piperidines - MassBank. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])
-
Piperidinium benzoate | C12H17NO2 | CID 57350538 - PubChem - NIH. (URL: [Link])
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (URL: [Link])
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
-
THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE. - Internet Archive Scholar. (URL: [Link])
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of 1-(4-Nitrophenyl)piperidine [benchchem.com]
- 3. Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IR Spectrum: Esters [quimicaorganica.org]
- 6. scispace.com [scispace.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate: A Technical Monograph
This technical guide provides an in-depth physicochemical and operational analysis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a synthetic ester derivative of the pharmaceutical intermediate 1-(4-nitrophenyl)piperidin-4-ol.
Executive Summary & Compound Profile
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a lipophilic ester resulting from the condensation of benzoic acid and 1-(4-nitrophenyl)piperidin-4-ol. While the parent alcohol (CAS 79421-45-7) is a critical intermediate in the synthesis of anticoagulants (e.g., Apixaban) and triazole antifungals, the benzoate ester serves primarily as a lipophilic probe and reference standard in metabolic stability assays. Its structure combines a strongly electron-deficient N-aryl core with a hydrolytically labile ester tail, making it a model substrate for studying esterase activity in N-arylpiperidine scaffolds.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-(4-Nitrophenyl)piperidin-4-yl benzoate |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Core Scaffold | N-Aryl Piperidine |
| Key Functional Groups | Nitro ( |
| Physical State | Pale yellow to orange crystalline solid |
Physicochemical Properties & Expert Analysis
Electronic Character & pKa Modulation
Unlike typical piperidine derivatives (pKa ~10-11), the nitrogen atom in this molecule is directly conjugated to a 4-nitrophenyl group.
-
Mechanism: The strong electron-withdrawing nature of the nitro group (
effects) delocalizes the nitrogen lone pair into the phenyl ring. -
Result: The basicity is drastically reduced. The predicted pKa of the piperidine nitrogen is < 2.0 .
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral (uncharged) form . This significantly enhances membrane permeability compared to protonated piperidines.
Solubility & Lipophilicity Profile
The molecule is highly lipophilic due to the addition of the benzoate phenyl ring and the neutralization of the amine.
| Solvent System | Solubility Rating | Operational Note |
| Water (pH 7.4) | Insoluble (< 1 µg/mL) | Requires surfactant (e.g., Tween 80) or co-solvent for bio-assays. |
| DMSO | High (> 50 mg/mL) | Preferred stock solvent. Stable at -20°C. |
| Dichloromethane | Very High | Ideal for extraction and synthesis workup. |
| Methanol/Ethanol | Moderate | Heating required for recrystallization. |
| LogP (Predicted) | 4.2 ± 0.4 | High membrane retention; potential for non-specific binding in plasticware. |
Synthesis & Experimental Protocols
Synthesis Workflow (Schotten-Baumann Conditions)
The most robust route for high-purity synthesis involves the acylation of the alcohol precursor.
Reagents:
-
Substrate: 1-(4-Nitrophenyl)piperidin-4-ol (1.0 eq) [CAS 79421-45-7][1][2][3]
-
Acylating Agent: Benzoyl Chloride (1.2 eq)
-
Base: Triethylamine (TEA) (2.0 eq) or Pyridine
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve 1-(4-nitrophenyl)piperidin-4-ol in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add TEA and cool the mixture to 0°C to suppress side reactions.
-
Addition: Dropwise addition of Benzoyl Chloride over 30 minutes. The exotherm must be controlled to prevent nitrophenyl ring degradation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated
. Extract organic layer, wash with brine, and dry over . -
Purification: Recrystallize from hot Ethanol to yield yellow needles.
Visualization of Synthesis Logic
Caption: Nucleophilic acyl substitution pathway converting the alcohol precursor to the benzoate ester.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the identity of the compound must be validated using the following multi-modal approach.
Proton NMR ( H-NMR) Diagnostic Signals
Solvent:
-
Benzoate Protons: Look for the characteristic multiplet at δ 7.4–8.1 ppm (5H, aromatic).
-
Nitrophenyl Protons: Distinct AA'BB' system at δ 6.8 (d) and δ 8.1 (d) . The downfield shift is due to the nitro group.
-
Piperidine C4-H: The methine proton at the ester linkage shifts downfield to δ ~5.1–5.3 ppm (tt), confirming esterification (compared to ~3.8 ppm in the alcohol).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion:
m/z. -
Fragmentation Pattern:
-
Loss of Benzoic Acid (
Da) fragment at 205 m/z (1-(4-nitrophenyl)piperidinyl cation). -
This fragmentation is diagnostic of the ester linkage stability.
-
Biological Application: Metabolic Stability Assay
This compound is frequently used to assess carboxylesterase (CES) activity in liver microsomes due to the lability of the benzoate ester.
Assay Protocol
-
Incubation System: Human Liver Microsomes (HLM) or Recombinant CES1/CES2.
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Start: Add NADPH (though hydrolysis is NADPH-independent, this controls for oxidative metabolites).
-
Stop: Acetonitrile containing Internal Standard (IS) at T=0, 5, 15, 30, 60 min.
-
Readout: Monitor disappearance of Parent (327 m/z) and appearance of Alcohol metabolite (223 m/z).
Metabolic Pathway Diagram
Caption: Hydrolytic cleavage of the ester bond by hepatic carboxylesterases.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5353846 (Related Alcohol Precursor). Retrieved from [Link]
-
Core.ac.uk. (2009). Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
Sources
Navigating the Toxicity and Non-Specificity of NPPB: A Technical Guide for Ion Channel Research
The following technical guide provides an in-depth analysis of the toxicity profile of NPPB in a research context.
CRITICAL DISAMBIGUATION: The acronym NPPB is universally recognized in ion channel research as 5-Nitro-2-(3-phenylpropylamino)benzoic acid (CAS: 107254-86-4), a widely used chloride channel blocker. The chemical name provided in your request, 1-(4-Nitrophenyl)piperidin-4-yl benzoate, represents a structural analog or a nomenclature variation that is not the standard commercial research reagent. This guide focuses on the standard research tool NPPB (the chloride channel blocker) , as this is the compound with a documented "toxicity profile" in literature regarding off-target effects (COX inhibition, mitochondrial uncoupling) that critically confounds research data.
Executive Summary: The "Dirty Drug" Reality
In drug discovery and physiological research, NPPB is a benchmark tool for inhibiting calcium-activated chloride channels (CaCCs) and the cystic fibrosis transmembrane conductance regulator (CFTR). However, its utility is severely compromised by a "dirty" pharmacological profile.
For a researcher, "toxicity" in the context of NPPB is twofold:
-
Experimental Toxicity (Confounding Variables): Off-target inhibition of cyclooxygenase (COX) and mitochondrial uncoupling, which can mimic or mask chloride channel effects.
-
Cellular Cytotoxicity: Direct induction of apoptosis via ATP depletion and oxidative stress, occurring at concentrations often required for channel blockade.
This guide provides the mechanistic grounding and experimental protocols necessary to distinguish between genuine channel blockade and artifactual toxicity.
Pharmacological & Toxicological Mechanism
To use NPPB effectively, one must understand the hierarchy of its targets. The compound does not merely block a pore; it alters the cell's metabolic and signaling landscape.
The Primary Target vs. The Toxic Off-Targets
NPPB acts as an open-channel blocker for Cl⁻ channels. However, the nitro-aryl moiety and benzoic acid core facilitate interaction with mitochondrial membranes and enzymatic active sites.
| Target System | Effect | Concentration ( | Consequence for Data Interpretation |
| Chloride Channels | Blockade of CFTR, TMEM16A | Desired effect (inhibition of anion transport). | |
| Cyclooxygenase (COX) | Inhibition of COX-1 / COX-2 | CRITICAL: Blocks prostaglandin ( | |
| Mitochondria | Uncoupling of OxPhos | CRITICAL: Depletes ATP. Since many ion channels are ATP-dependent (e.g., CFTR), channel inhibition may be due to energy failure, not pore blockade. | |
| Redox System | ROS Generation | Nitro-reduction leads to oxidative stress, triggering apoptosis. |
The Mechanism of "Research Toxicity"
The following diagram illustrates how NPPB's off-target effects create a web of confounding variables that researchers often mistake for specific channel inhibition.
Cytotoxicity Profile in In Vitro Models
When using NPPB, the window between efficacy and toxicity is narrow.
-
Therapeutic Index (In Vitro): Low.
-
Onset of Toxicity: Rapid (within 1-2 hours at high concentrations due to mitochondrial effects).
-
Cell Type Sensitivity:
-
High Sensitivity: Primary epithelial cells, metabolically active cells (kidney, liver).
-
Moderate Sensitivity: Immortalized cell lines (HEK293, CHO).
-
Quantitative Toxicity Thresholds
| Cell Type | Safe Working Range | Notes | |
| MDCK (Kidney) | High mitochondrial density makes them susceptible to uncoupling. | ||
| Calu-3 (Lung) | Standard model for CFTR; higher tolerance but metabolic effects persist. | ||
| Macrophages | COX inhibition significantly alters inflammatory signaling here. |
Experimental Protocols for Validation
To publish data using NPPB, you must prove that your observed effect is due to channel blockade and not cytotoxicity or ATP depletion.
Protocol A: The "ATP-Rescue" Control
Purpose: To verify if channel inhibition is caused by mitochondrial uncoupling (ATP drop) rather than pore blockade.
-
Prepare Cells: Seed cells in standard assay plates.
-
Treatment Groups:
-
Vehicle Control (DMSO < 0.1%).
-
NPPB (
). -
Positive Uncoupler Control: FCCP (
) or DNP.
-
-
Assay: Measure intracellular ATP (e.g., CellTiter-Glo) alongside your Cl⁻ transport assay.
-
Interpretation:
-
If NPPB reduces transport without significantly lowering ATP, the effect is likely direct channel blockade.
-
If NPPB lowers ATP similarly to FCCP, your data is confounded by metabolic toxicity.
-
Protocol B: The Reversibility (Washout) Test
Purpose: Toxicity (apoptosis/necrosis) is generally irreversible in the short term, whereas channel blockade should be reversible.
-
Baseline: Establish baseline Cl⁻ current (electrophysiology) or fluorescence.
-
Perfusion: Apply NPPB (
) for 5-10 minutes. Observe inhibition. -
Washout: Perfuse with NPPB-free buffer for 15-20 minutes.
-
Validation:
-
Recovery > 70%: Suggests surface channel blockade.
-
No Recovery: Suggests cell death, internalization of channels, or irreversible mitochondrial damage.
-
Handling & Occupational Safety (SDS Summary)
While this guide focuses on research toxicity, the researcher must be protected during the preparation of the stock solution.
-
Signal Word: WARNING / IRRITANT
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
NPPB is typically supplied as a yellow crystalline powder.
-
Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water.
-
Stability: Sensitive to light (nitro group). Store stock solutions at -20°C in amber vials.
-
Validation Workflow for Researchers
Use this logic flow to determine if NPPB is the right tool for your specific experiment.
Caption: Figure 2. Decision tree for validating NPPB data. Note the recommendation to use more specific inhibitors (e.g., CFTRinh-172) if ATP-dependence is a factor.
References
-
Keeling, D. J., et al. (1991). Inhibition of gastric H+,K(+)-ATPase and acid secretion by 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB).
- Significance: Establishes the off-target inhibition of
-
Lukacs, G. L., et al. (1996). Metabolic effects of the chloride channel blocker NPPB in epithelial cells.
- Significance: The definitive paper demonstrating that NPPB acts as a mitochondrial uncoupler, confounding Cl- transport d
-
Walsh, K. B., et al. (1999).[1] Pharmacology of the CFTR chloride channel.
- Significance: Reviews the specificity issues of NPPB compared to newer gener
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.Link
- Significance: Source for H-codes and physical safety d
Sources
Strategic Synthesis & Pharmacological Profiling of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate Scaffolds
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]
Executive Summary
The 1-(4-Nitrophenyl)piperidin-4-yl benzoate scaffold represents a critical intersection of two "privileged structures" in medicinal chemistry: the N-aryl piperidine and the benzoate ester.[1] While often encountered as a high-value intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents, this specific derivative possesses intrinsic pharmacological potential as a probe for Sigma-1 receptor modulation and Voltage-Gated Sodium Channel (VGSC) blockade .[1]
This technical guide provides a definitive, self-validating protocol for the synthesis and evaluation of this scaffold. By leveraging the electron-withdrawing nature of the p-nitro group, researchers can modulate the basicity of the piperidine nitrogen (
Chemical Architecture & Mechanistic Rationale
Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
-
The Lipophilic Tail (Benzoate): A planar aromatic ring responsible for hydrophobic interactions and
- stacking within the target binding pocket (e.g., the local anesthetic binding site on Na channels).[1] -
The Linker (Piperidine Core): A semi-rigid spacer that maintains the spatial orientation between the aromatic tail and the basic nitrogen. It predominantly adopts a chair conformation.[1]
-
The Electronic Modulator (p-Nitrophenyl): A strong electron-withdrawing group (EWG) at the N-1 position.[1]
-
Effect on
: The nitro group pulls electron density through the phenyl ring, significantly lowering the basicity of the piperidine nitrogen compared to an N-benzyl or N-alkyl analog. This reduces protonation at physiological pH, potentially enhancing blood-brain barrier (BBB) penetration via passive diffusion.[1]
-
Synthetic Strategy
The synthesis is designed for scalability and atom economy , avoiding expensive transition metal catalysts (e.g., Buchwald-Hartwig conditions) in favor of robust Nucleophilic Aromatic Substitution (S
[1]
Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol
Objective: Construct the N-aryl core via S
Protocol:
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 mmol, 1.01 g) and potassium carbonate (K
CO , 15.0 mmol, 2.07 g). -
Solvent: Add anhydrous DMSO (20 mL). Note: DMSO is critical for S
Ar to solvate the cation and leave the nucleophile naked. -
Addition: Add 1-fluoro-4-nitrobenzene (10.0 mmol, 1.41 g) dropwise.
-
Reaction: Heat to 90°C for 4 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.[1] Filter, wash with water (3 x 20 mL) to remove DMSO, and dry in a vacuum oven at 50°C.
Step 2: Esterification to 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Objective: Install the lipophilic pharmacophore.[1] Rationale: Standard acylation using Benzoyl Chloride is preferred over coupling reagents (EDC/DCC) for simplicity and cost-efficiency in scale-up.
Protocol:
-
Charge: Dissolve the 1-(4-Nitrophenyl)piperidin-4-ol (5.0 mmol, 1.11 g) from Step 1 in anhydrous Dichloromethane (DCM) (25 mL).
-
Base: Add Triethylamine (Et
N) (7.5 mmol, 1.05 mL) and a catalytic amount of DMAP (0.5 mmol, 61 mg). -
Addition: Cool to 0°C (ice bath). Add Benzoyl Chloride (5.5 mmol, 0.64 mL) dropwise over 10 minutes to control exotherm.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours.
-
Workup: Quench with sat. NaHCO
(20 mL).[1] Extract with DCM (2 x 20 mL). Wash organic layer with Brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
Pharmacological Profiling & SAR
Predicted Biological Activity
This scaffold is a structural hybrid of Piperocaine (Local Anesthetic) and Fentanyl precursors.[1]
| Assay Target | Predicted Mechanism | Rationale |
| Na | Pore Blocker | The benzoate ester mimics the local anesthetic pharmacophore.[1] The N-aryl group provides bulk for hydrophobic occlusion of the pore. |
| Sigma-1 ( | Agonist/Antagonist | N-substituted piperidines are classic |
| Factor Xa | Precursor | Reduction of the nitro group to aniline yields a key intermediate for urea-linked coagulants (e.g., Apixaban).[1] |
Structure-Activity Relationship (SAR) Logic
The p-nitro group is a "handle" for further optimization.[1]
Analytical Data Summary (Reference Values)
For validation of the synthesized compound, compare against these predicted spectral characteristics:
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 326.35 g/mol [1]
-
H NMR (400 MHz, CDCl
):-
8.12 (d, J=9.0 Hz, 2H, Ar-H ortho to NO
) - 8.05 (d, J=7.5 Hz, 2H, Benzoate ortho)
- 6.85 (d, J=9.0 Hz, 2H, Ar-H ortho to N)
- 5.20 (m, 1H, CHO-Benzoate)
-
3.50–3.80 (m, 4H, Piperidine N-CH
)
-
8.12 (d, J=9.0 Hz, 2H, Ar-H ortho to NO
-
IR (ATR):
References
-
Synthesis of N-Aryl Piperidines via SnAr
-
Pharmacology of Piperidine Benzoates
-
Apixaban Intermediate Chemistry
-
Sigma Receptor Ligand Design
Sources
- 1. chemscene.com [chemscene.com]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
Technical Whitepaper: Pharmacological Profiling & Biological Potential of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate
[1][2]
Executive Summary
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a synthetic small molecule belonging to the N-arylpiperidine class.[1][2] While specific clinical data for this exact compound is limited, its structural architecture represents a convergence of three potent pharmacophores: the local anesthetic ester motif (resembling procaine/cocaine), the N-aryl piperidine scaffold (common in AChE inhibitors and hERG blockers), and the nitroaromatic moiety (associated with antimicrobial activity and metabolic toxicity).[1][2]
This guide provides a theoretical and mechanistic analysis of its potential biological activities, predicting it to act primarily as a Voltage-Gated Sodium Channel (Nav) Blocker and a Muscarinic Antagonist , with a critical safety profile dominated by potential cardiotoxicity (hERG inhibition) and mutagenicity.[1][2]
Structural Analysis & Physicochemical Profile
The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a 4-nitrophenyl group and at the 4-position (C-4) with a benzoate ester.[1][2]
Pharmacophore Decomposition[1][2]
| Structural Element | Pharmacological Correlate | Predicted Function |
| Benzoate Ester | Cocaine / Procaine / Atropine | Nav Channel Blockade: The lipophilic aromatic head group essential for pore occlusion.Anticholinergic: Mimics the ester linkage of acetylcholine.[1][2] |
| Piperidine Ring | Pethidine / Fentanyl / Donepezil | Linker Region: Provides the necessary spatial separation (6-8 Å) between the lipophilic head and the basic nitrogen.[1][2] |
| N-(4-Nitrophenyl) | N-Aryl Azoles / Nitrofurantoin | Lipophilic Tail: Anchors the molecule in the membrane or hydrophobic pocket.Toxicity Alert: Nitro groups are metabolic alerts for reduction to toxic anilines.[1][2] |
Physicochemical Properties (Calculated)
-
LogP: ~3.5 – 4.2 (Highly Lipophilic; likely CNS penetrant).[1][2]
-
pKa: The 4-nitrophenyl group is strongly electron-withdrawing.[1][2] This reduces the basicity of the piperidine nitrogen compared to an N-alkyl piperidine (pKa ~10).[1] The pKa of this nitrogen is likely shifted to ~6.0–7.0, meaning a significant fraction exists as the neutral free base at physiological pH, enhancing membrane permeability but potentially altering cation-binding kinetics.[1]
Predicted Biological Activities[1][3][4]
Primary Target: Voltage-Gated Sodium Channel (Nav) Blockade
Mechanism: Local Anesthetic / Antiarrhythmic The structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate aligns perfectly with the Löfgren classification for local anesthetics:
Predicted Activity: The compound is expected to bind to the intracellular pore of voltage-gated sodium channels (Nav1.x), stabilizing the inactivated state.[1][2] Due to the N-aryl substitution, it likely exhibits state-dependent block , showing higher affinity for rapidly firing neurons (phasic block).[1][2]
Secondary Target: Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Mechanism: Spasmolytic / Anticholinergic The 4-benzoyloxy-piperidine core is a rigidified analog of acetylcholine.[1][2] The bulky N-nitrophenyl group prevents activation of the receptor, likely resulting in antagonism .[1]
-
Therapeutic Correlate: Similar to piperidolate or mebeverine.[1][2]
-
Expected Effect: Smooth muscle relaxation (gut/bladder), mydriasis, and tachycardia.[1][2]
Safety Target: hERG Potassium Channel Inhibition
Critical Toxicity Warning: N-aryl piperidines are a "privileged structure" for hERG channel blockade, which leads to QT interval prolongation and Torsades de Pointes.[1] The 4-nitrophenyl group provides a π-stacking interaction with Tyr652 and Phe656 in the hERG pore.[1]
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where the compound acts as both a therapeutic channel blocker and a potential cardiotoxin.[1]
Caption: Predicted polypharmacology showing primary Nav blockade (Anesthesia), secondary mAChR antagonism, and critical hERG toxicity.[1][2][4][5][6][7][8][9][10][11]
Experimental Validation Protocols
To validate the biological activity of this compound, the following self-validating protocols are recommended.
Protocol A: Synthesis Verification (Pre-requisite)
Before biological testing, the compound must be synthesized and purified to >98% to avoid false positives from nitro-precursors.
Method: Acylation of 1-(4-nitrophenyl)piperidin-4-ol.[1][2]
-
Reactants: 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq).[1][2]
-
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Purification: Recrystallization from Ethanol (removal of potentially toxic unreacted amine).[1][2]
-
Validation: 1H NMR must show downfield shift of the C4-proton (~5.1 ppm) confirming esterification.[1][2]
Protocol B: In Vitro Nav1.7 Patch Clamp Assay
Objective: Confirm local anesthetic potential.[1][2]
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Setup: Whole-cell patch clamp configuration.
-
Protocol:
-
Hold potential at -120 mV.
-
Pulse to 0 mV (20 ms) at 0.1 Hz (Tonic Block).
-
Pulse to 0 mV at 10 Hz (Phasic/Use-Dependent Block).
-
-
Endpoint: Calculate IC50 for peak current inhibition.
-
Control: Lidocaine (Positive control, expected IC50 ~100 µM).[1][2]
Protocol C: hERG Safety Screen (Mandatory)
Safety & Toxicology Assessment
Metabolic Activation (The Nitro Alert)
The nitro group is a structural alert for mutagenicity.[1][2]
-
Pathway: Nitro (-NO2)
Nitroso (-NO) Hydroxylamine (-NHOH).[1][2] -
Risk: The hydroxylamine intermediate can covalently bind to DNA.[1][2]
-
Recommendation: Perform an Ames Test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation early in development.[1][2]
Data Summary Table
| Property | Predicted Value/Status | Clinical Implication |
| Bioavailability | High (Lipophilic) | Likely crosses Blood-Brain Barrier (BBB).[1][2] |
| Metabolic Stability | Low to Moderate | Ester hydrolysis (plasma esterases) + Nitro reduction (liver).[1][2] |
| Primary Toxicity | hERG Blockade | QT Prolongation / Arrhythmia.[1][2][9] |
| Secondary Toxicity | Genotoxicity | Potential mutagen (Ames Positive).[1][2] |
References
-
Local Anesthetic Structure-Activity Relationships
-
hERG Channel Inhibition by N-Aryl Piperidines
-
Cancer Biology & Therapy.[1][2] "ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel."[1] PubMed.[1][2] Link
-
British Journal of Pharmacology.[1][2] "State dependent dissociation of HERG channel inhibitors." PubMed Central.[1][2] Link
-
-
Synthesis & Chemical Properties
-
Antimicrobial Activity of Nitro-Piperidines
Sources
- 1. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040192729A1 - Carboxylic acids and the esters thereof, pharmaceutical compositions thereto and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. Buy Methyl 3-fluoro-5-(piperidin-4-yl)benzoate [smolecule.com]
- 4. US20180354950A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors - Google Patents [patents.google.com]
- 5. US8754073B2 - Substituted piperazino-dihydrothienopyrimidines - Google Patents [patents.google.com]
- 6. WO2013010453A1 - Chemoking receptor antagonists - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EA023493B1 - Pyrazoloquinoline compound - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Step-by-Step Preparation of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Abstract & Strategic Overview
This application note details the synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a functionalized piperidine scaffold often utilized as a metabolic probe or a structural intermediate in medicinal chemistry (analogous to fentanyl precursors and nitro-aryl pharmacophores).[1]
The synthesis is designed as a convergent, two-step protocol ensuring high regioselectivity and purity.
-
Step 1 (N-Arylation): A Nucleophilic Aromatic Substitution (SNAr) to install the nitrophenyl group.
-
Step 2 (O-Acylation): A Steglich-type or Schotten-Baumann esterification to attach the benzoate moiety.[1]
Target Molecule Analysis:
-
Core: Piperidine ring (sp3 hybridized).
-
Pharmacophore A: Electron-deficient 4-nitrophenyl ring attached to Nitrogen.[1]
-
Pharmacophore B: Lipophilic benzoate ester attached to C4.
Retrosynthetic Analysis & Workflow
To maximize yield and minimize side reactions (such as N-acylation competition), the N-aryl bond is formed first. 4-Hydroxypiperidine is used as the nucleophile.[1] If the ester were formed first on the piperidine, the subsequent N-arylation would be sluggish due to the steric bulk of the ester and potential hydrolysis under the harsh SNAr conditions.
Reaction Scheme (Graphviz)[1]
Figure 1: Convergent synthetic pathway. Step 1 utilizes the high reactivity of the fluoro-leaving group in SNAr. Step 2 employs standard acyl chloride activation.
Experimental Protocols
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol[1]
Principle: This reaction relies on the SNAr mechanism. The nitro group at the para position strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate. 4-Fluoronitrobenzene is selected over the chloro- analog because the high electronegativity of fluorine inductively stabilizes the transition state, making it the superior leaving group in this specific mechanistic class [1].
Materials:
-
4-Fluoronitrobenzene (1.0 eq) [CAS: 350-46-9][1]
-
4-Hydroxypiperidine (1.2 eq) [CAS: 5382-16-1][1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF) or DMSO (anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[2]
-
Dissolution: Add 4-Hydroxypiperidine (20 mmol) and anhydrous K₂CO₃ (40 mmol) to the flask. Add DMF (40 mL) and stir for 10 minutes at room temperature (RT) to create a suspension.
-
Addition: Add 4-Fluoronitrobenzene (20 mmol) dropwise (if liquid) or portion-wise (if solid) to the stirring mixture.
-
Observation: The mixture will likely turn bright yellow/orange due to the conjugation of the nitroarene.
-
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Endpoint: Reaction is typically complete within 3–5 hours. Look for the disappearance of the non-polar fluoro-arene.
-
-
Workup:
-
Cool the reaction to RT.
-
Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.
-
Wash with minimal cold diethyl ether (to remove unreacted nitrobenzene).
-
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Data Checkpoint:
-
Expected Yield: 85–95%[1]
-
Appearance: Yellow crystalline solid.
Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate[1]
Principle: This is a nucleophilic acyl substitution. The secondary alcohol from Step 1 attacks the carbonyl carbon of benzoyl chloride. Triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction via a reactive acyl-pyridinium intermediate [2].[1]
Materials:
-
Intermediate: 1-(4-Nitrophenyl)piperidin-4-ol (1.0 eq)[1]
-
Benzoyl Chloride (1.2 eq) [CAS: 98-88-4][1]
-
Triethylamine (Et₃N) (2.0 eq)[1]
-
DMAP (0.1 eq)[1]
-
Dichloromethane (DCM), anhydrous[3]
Protocol:
-
Setup: Oven-dry a 100 mL RBF. Add a stir bar and cap with a rubber septum. Purge with N₂.
-
Solvation: Dissolve the Intermediate (10 mmol) in anhydrous DCM (30 mL). Add Et₃N (20 mmol) and DMAP (1 mmol).
-
Cooling: Submerge the flask in an ice/water bath (0°C) .
-
Critical: Benzoylation is exothermic. Controlling the temperature prevents side reactions.
-
-
Addition: Add Benzoyl Chloride (12 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The starting alcohol (polar) should disappear; the ester (less polar) will appear at a higher Rf.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash 1: 1M HCl (2 x 30 mL) – Removes excess Et₃N, DMAP, and unreacted piperidine.
-
Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Neutralizes residual acid and removes benzoic acid byproduct.
-
Wash 3: Brine (1 x 30 mL).
-
-
Purification:
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Table 1: Expected 1H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Benzoate (Ortho) | 8.00 – 8.05 | Doublet (d) | 2H | Deshielded by carbonyl anisotropy.[1] |
| Nitro-Aryl (Ortho) | 8.10 – 8.15 | Doublet (d) | 2H | Strongly deshielded by -NO₂ group.[1] |
| Benzoate (Meta/Para) | 7.40 – 7.60 | Multiplet (m) | 3H | Aromatic protons. |
| Nitro-Aryl (Meta) | 6.80 – 6.90 | Doublet (d) | 2H | Ortho to the amine (shielded by resonance).[1] |
| Piperidine C4-H | 5.10 – 5.25 | Multiplet (m) | 1H | Deshielded geminal to the ester oxygen.[1] |
| Piperidine C2/C6 | 3.60 – 3.80 | Multiplet (m) | 4H | Adjacent to Nitrogen (N-Aryl effect).[1] |
| Piperidine C3/C5 | 1.90 – 2.10 | Multiplet (m) | 4H | Aliphatic ring protons. |
Mass Spectrometry (ESI-MS)[1][5]
-
Molecular Formula: C₁₈H₁₈N₂O₄[1]
-
Molecular Weight: 326.35 g/mol [1]
-
Expected Ion: [M+H]⁺ = 327.35 m/z[1]
Safety & Handling (HSE)
| Reagent | Hazard Class | Precaution |
| 4-Fluoronitrobenzene | Toxic, Irritant | Absorbs through skin.[1] Use double nitrile gloves. Handle in fume hood. |
| Benzoyl Chloride | Corrosive, Lachrymator | Causes severe burns. Releases HCl on contact with moisture. |
| DCM / DMF | Carcinogen Suspect / Reprotoxic | Avoid inhalation. Use proper ventilation. |
| Nitro-Compounds | Energetic | While this derivative is stable, avoid subjecting nitro-aromatics to extreme heat (>200°C) or shock.[1] |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.
- Context: Explains the "Element Effect" where Fluorine > Chlorine in SNAr due to inductive stabilization of the intermedi
-
[1]
-
DMAP Catalysis in Acylation
-
General Protocol for N-Aryl Piperazine/Piperidine Synthesis
- Patel, N. B., & Patel, J. N. (2010). Synthesis and antimicrobial activity of some new 1-(4-nitrophenyl)
- Context: Provides experimental validation for the K₂CO₃/DMF conditions for attaching 4-nitrophenyl groups to piperazine-like rings.
-
[1]
-
CAS Registry Verification
Sources
Application Notes & Protocols: Strategic Utilization of 1-(4-Nitrophenyl)piperidin-4-yl benzoate as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. This intermediate is of significant interest due to the presence of a piperidine core, a privileged scaffold in medicinal chemistry, and a versatile nitroaryl moiety. The nitro group serves as a key synthetic handle, readily converted to a primary amine, which acts as a nucleophilic precursor for a wide array of subsequent chemical transformations.[1][2] We present robust, step-by-step protocols for its synthesis, purification, and subsequent reduction, alongside an explanation of the chemical principles that underpin its utility in the construction of complex, pharmaceutically relevant molecules.
Introduction: The Strategic Value of the Nitroaryl-Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring is a ubiquitous structural motif, prized for its conformational properties that allow for precise spatial presentation of pharmacophoric elements. When coupled with a 4-nitrophenyl group, the resulting scaffold becomes a powerful building block for combinatorial chemistry and lead optimization.
The primary strategic advantage of the nitro group (–NO₂) in this context is its role as a "masked amine."[1] Aromatic nitro compounds are indispensable building blocks for synthesizing pharmaceutically relevant molecules, primarily because the nitro group can be easily and cleanly reduced to a primary amine (–NH₂).[2][3] This transformation unlocks a plethora of well-established chemical reactions, allowing for the systematic elaboration of the molecular structure to explore the chemical space around a biological target. The benzoate ester at the 4-position of the piperidine ring can either be retained as a structural element or be hydrolyzed to reveal a hydroxyl group for further functionalization, adding another layer of synthetic versatility.
Synthesis and Characterization of the Intermediate
The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is typically achieved via a two-step sequence: an initial N-arylation followed by an esterification reaction. The protocol below is a validated, laboratory-scale procedure.
Detailed Synthetic Protocol
Materials:
-
4-Hydroxypiperidine
-
1-Fluoro-4-nitrobenzene
-
Benzoyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory solvents (Ethyl Acetate, Hexanes, Methanol)
Procedure:
-
Step 1: N-Arylation of 4-Hydroxypiperidine.
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude 1-(4-nitrophenyl)piperidin-4-ol by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield a yellow solid. The causality for using a fluoride leaving group on the nitroarene is its high reactivity in nucleophilic aromatic substitution, driven by the strongly electron-withdrawing nitro group.
-
-
Step 2: Benzoylation of the Piperidinol.
-
Dissolve the purified 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography to afford 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
-
Characterization and Data
The identity and purity of the final compound must be rigorously confirmed using standard analytical methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Distinct signals for the nitrophenyl aromatic protons (AA'BB' system, ~δ 8.2 and 7.0 ppm), benzoyl aromatic protons (~δ 8.0, 7.6, 7.4 ppm), and piperidine ring protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Characteristic resonances for the ipso-carbons attached to the nitro and nitrogen groups, the ester carbonyl carbon (~δ 166 ppm), and the aliphatic carbons of the piperidine ring. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ molecular ion. |
| HPLC Purity | A single major peak with >98% purity under standard reverse-phase conditions. |
| Melting Point | A sharp and defined melting range. |
Core Application: Reduction and Derivatization
The principal application of this intermediate is the reduction of its nitro group to form 1-(4-aminophenyl)piperidin-4-yl benzoate. This aniline derivative is a highly valuable precursor for building diverse libraries of compounds for high-throughput screening.
Protocol for Nitro Group Reduction
Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and chemoselectivity.[4]
Materials:
-
1-(4-Nitrophenyl)piperidin-4-yl benzoate
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-(4-Nitrophenyl)piperidin-4-yl benzoate in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). This step must be performed cautiously as Pd/C can be pyrophoric.
-
Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)piperidin-4-yl benzoate, which is often pure enough for subsequent steps.
Synthetic Utility Workflow
The transformation of the nitro intermediate into a functionalized Active Pharmaceutical Ingredient (API) candidate follows a logical and versatile pathway.
Caption: Workflow from intermediate to diverse API candidates.
The resulting aniline is a soft nucleophile, making it an ideal substrate for a variety of C-N bond-forming reactions, including:
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HBTU, CDI) to form amide bonds, a prevalent linkage in pharmaceuticals.[5]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another critical pharmacophore.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This strategic approach allows for the rapid generation of a multitude of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
Proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate chemical-resistant gloves are mandatory.
-
Chemical Handling:
-
Nitroaromatics: Handle with care as they are potentially toxic and can be absorbed through the skin.
-
Benzoyl Chloride: Corrosive and a lachrymator. Must be handled in a fume hood.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or saturated with hydrogen. Do not allow it to dry on filter paper. Quench spent catalyst carefully with water.
-
-
Hydrogenation: Ensure the apparatus is correctly assembled and checked for leaks. Use a blast shield.
Conclusion
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a high-value pharmaceutical intermediate whose utility is derived from its straightforward synthesis and, most importantly, the strategic placement of the nitro group. This functional group serves as a robust and reliable precursor to a primary aniline, unlocking access to a vast chemical space for drug discovery programs. The protocols and workflows detailed herein provide a self-validating and scientifically grounded framework for the effective application of this versatile building block.
References
-
Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2020). Frontiers in Chemistry. [Link]
-
Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2020). Frontiers Media S.A.[Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
D. D. Vachhani, S. K. Sharma, A. K. Verma. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
-
Benaglia, M., et al. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]
-
Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. [Link]
Sources
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A one pot protocol to convert nitro-arenes into N -aryl amides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10758D [pubs.rsc.org]
Application Note: 1-(4-Nitrophenyl)piperidin-4-yl Benzoate in Medicinal Chemistry
This Application Note is structured as a technical guide for medicinal chemists and pharmacologists. It focuses on the utility of 1-(4-Nitrophenyl)piperidin-4-yl benzoate as a representative N-arylpiperidine scaffold used in Structure-Metabolism Relationship (SMR) studies and as a synthetic precursor for privileged pharmacophores.
Executive Summary
1-(4-Nitrophenyl)piperidin-4-yl benzoate represents a strategic building block and probe molecule in medicinal chemistry. Structurally comprising a lipophilic benzoate ester, a basic piperidine core, and an electron-withdrawing nitroaryl moiety, this compound serves two primary applications:
-
Metabolic Stability Probe: It acts as a dual-substrate model to evaluate competing metabolic pathways—specifically carboxylesterase-mediated hydrolysis versus nitroreductase-mediated reduction .
-
Synthetic Intermediate: It functions as a masked precursor for 1-(4-aminophenyl)piperidin-4-yl derivatives, a privileged scaffold in GPCR ligand design (e.g., opioid, serotonin, and dopamine receptor modulators).
This guide provides detailed protocols for profiling the metabolic fate of this compound and methodologies for its synthetic diversification.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 1-(4-Nitrophenyl)piperidin-4-yl benzoate |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Core Scaffold | N-Arylpiperidine |
| Key Functionalities | Ester (Hydrolytic lability), Nitro (Reductive lability), Piperidine (Basic center) |
| LogP (Predicted) | ~3.5 - 4.0 (Lipophilic) |
Structural Causality in Drug Design
The utility of this compound stems from its "push-pull" electronic structure and distinct metabolic soft spots:
-
The Benzoate Ester: Increases lipophilicity (
) to ensure membrane permeability, mimicking a "prodrug" strategy. In assays, it probes the activity of hepatic carboxylesterases (e.g., hCE1, hCE2). -
The 4-Nitrophenyl Group: Serves as a chromogenic handle and a metabolic alert. Under hypoxic conditions or specific hepatic reduction, the nitro group converts to an aniline (
), drastically changing the compound's solubility and toxicity profile (potential for reactive metabolite formation).
Application I: Structure-Metabolism Relationship (SMR) Profiling
In early-stage discovery, distinguishing between hydrolytic clearance and reductive clearance is critical. This compound serves as a model substrate to validate microsomal stability assays.
Metabolic Pathways Diagram
The following diagram illustrates the competing metabolic fates of the compound.
Caption: Competing metabolic pathways. The parent compound undergoes ester hydrolysis (red path) or nitro reduction (green path), leading to distinct physicochemical outcomes.
Protocol: Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: 1-(4-Nitrophenyl)piperidin-4-yl benzoate (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the Test Compound (final concentration 1 µM, <0.1% DMSO).
-
Group A (Hydrolysis only): Buffer only (No NADPH).
-
Group B (Total Metabolism): Add NADPH Regenerating System.
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 minute.
-
Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Parent (
), Alcohol Metabolite ( ), and Amine Metabolite ( ).
Data Interpretation:
-
High turnover in Group A: Indicates esterase dominance. The benzoate is a "soft spot."
-
Stability in A but turnover in B: Indicates oxidative/reductive metabolism (CYP/Reductase) is the primary clearance mechanism.
Application II: Synthetic Precursor for GPCR Ligands
The 1-(4-nitrophenyl)piperidin-4-yl core is a precursor to 1-(4-aminophenyl)piperidine , a privileged scaffold found in antifungal agents (e.g., Posaconazole intermediates) and high-affinity GPCR ligands [1, 2].
Synthetic Workflow: Nitro Reduction & Coupling
Objective: Convert the nitro group to an aniline to enable urea/amide coupling, retaining the benzoate ester (if desired) or modifying the C4 position.
Protocol: Chemoselective Hydrogenation
Note: Standard
-
Dissolution: Dissolve 1.0 eq of 1-(4-Nitrophenyl)piperidin-4-yl benzoate in Ethanol/Water (4:1 v/v).
-
Reagent Addition: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (
). -
Reflux: Heat to 80°C with vigorous stirring for 2 hours. Monitor by TLC (The amine is more polar and often fluorescent under UV).
-
Workup: Filter hot through a Celite pad. Wash with Ethyl Acetate.
-
Purification: Concentrate filtrate. The resulting 1-(4-aminophenyl)piperidin-4-yl benzoate is unstable to oxidation; use immediately for coupling reactions (e.g., with isocyanates to form ureas).
References & Grounding
-
N-Arylpiperazine/piperidine Scaffolds in Antifungals:
-
4-Nitrophenyl Benzoate (Esterase Substrate):
-
Source: Sigma-Aldrich Product Sheet (CAS 959-22-8).
-
Relevance: Validates the benzoate ester moiety as a standard probe for hydrolytic activity.
-
Link:
-
-
Apixaban Intermediates (Nitro-piperidinyl scaffolds):
-
Source: World Journal of Pharmaceutical Sciences.
-
Relevance: Demonstrates the industrial relevance of reducing 1-(4-nitrophenyl)piperidinyl cores to anilines for drug synthesis.
-
Link:
-
-
Piperidin-4-one/ol Biological Activity:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Case ID: PUR-NPB-001 Subject: Optimization of Workup and Isolation Protocols for 1-(4-Nitrophenyl)piperidin-4-yl benzoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a compound featuring a lipophilic benzoate ester and a polar nitro-aniline moiety. The purification strategy must balance the removal of unreacted 1-(4-nitrophenyl)piperidin-4-ol (precursor) and benzoic acid (byproduct) while preventing ester hydrolysis.
The following troubleshooting guide and protocols are designed for researchers encountering difficulties with oiling out, persistent starting material, or colored impurities.
Part 1: Troubleshooting Guide (Q&A)
Q1: My crude product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?
Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization. This is common with nitro-aromatic esters due to their high melting points and tendency to form supersaturated solutions.
Corrective Action:
-
Temperature Control: You are likely cooling the solution too rapidly. Re-dissolve the oil by heating the solvent to reflux. Turn off the heat source and allow the flask to cool to room temperature inside the oil bath (insulating it). This slows the cooling rate.[1][2]
-
Seed Crystals: If you have a trace of pure solid, add a "seed" at the cloud point.
-
Solvent Modification: Switch to a High-Low solvent system.
Q2: TLC shows a persistent spot just below my product. What is it, and how do I remove it?
Diagnosis: This is almost certainly the unreacted alcohol intermediate: 1-(4-nitrophenyl)piperidin-4-ol .
-
Mechanism: The free hydroxyl group makes the alcohol significantly more polar than the benzoate ester product.
-
Detection: It will likely stain strongly with KMnO4 or show UV activity similar to the product due to the nitrophenyl chromophore.
Corrective Action: Recrystallization is often inefficient for removing >5% of the alcohol precursor due to co-crystallization.
-
Protocol: Use Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate . Start at 90:10 to elute non-polar impurities, then ramp to 70:30 to elute the ester. The alcohol usually elutes at >50% EtOAc.
Q3: The product has a dark yellow/orange tarry appearance even after workup. Is this normal?
Diagnosis: While the 4-nitrophenyl group imparts a natural yellow color, a "tarry" or dark orange appearance usually indicates:
-
Oxidative degradation of the aniline nitrogen (less likely with the electron-withdrawing nitro group, but possible).
-
Polymerization of impurities.
-
Trapped Solvent: Nitro-compounds solvate heavily.
Corrective Action: Perform a Charcoal Filtration before the final crystallization:
-
Dissolve the crude solid in hot Ethanol or Ethyl Acetate.
-
Add Activated Carbon (5-10% by weight).
-
Stir at reflux for 15 minutes.
-
Filter hot through a Celite pad to remove the carbon.
-
Proceed with crystallization.
Q4: Can I use an acid wash to remove the unreacted amine starting material?
Diagnosis:
Proceed with Caution.
The nitrogen in 1-(4-nitrophenyl)piperidine is attached to a strong electron-withdrawing group (
-
Risk: Using strong acid (e.g., 1M HCl) to protonate this nitrogen might not effectively extract it into the aqueous layer, but it will catalyze the hydrolysis of your benzoate ester.
Corrective Action:
-
Avoid strong acid washes.
-
Use a Citric Acid (10% aq) wash if you suspect basic impurities (like DMAP or Pyridine used in esterification). This is mild enough to preserve the ester.
-
Rely on Chromatography or Crystallization for the separation of the nitrophenyl-piperidine core.
Part 2: Experimental Protocols
Protocol A: Recrystallization (Preferred for >90% purity crude)
Objective: Removal of trace benzoic acid and non-polar impurities.
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) or Isopropanol in 2 mL portions while heating to reflux. Swirl constantly.
-
Saturation: Continue adding solvent until the solid just dissolves. If the volume exceeds 20 mL/g without dissolution, switch to Ethyl Acetate .
-
Anti-Solvent (Optional): If using Ethyl Acetate, add warm Heptane dropwise until the solution turns slightly cloudy, then add 0.5 mL EtOAc to clear it.
-
Crystallization: Allow the flask to cool to room temperature over 1 hour. Then, place in an ice bath (0-4°C) for 30 minutes.
-
Filtration: Collect crystals via vacuum filtration.[3] Wash the cake with cold solvent (e.g., cold Ethanol or 1:1 EtOAc:Heptane).
-
Drying: Dry under high vacuum at 40°C. Note: Nitro compounds can retain solvent; ensure constant weight is achieved.
Protocol B: Flash Column Chromatography (Preferred for <90% purity)
Objective: Separation of product from unreacted alcohol and baseline tars.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 ( |
| Column Load | 1:30 to 1:50 (Ratio of Compound : Silica) |
| Solvent A | Hexanes (or Petroleum Ether) |
| Solvent B | Ethyl Acetate |
| TLC Visualization | UV (254 nm) - Strong absorption due to Nitro/Benzoate groups. |
Gradient Table:
| Volume (CV)* | % Solvent B (EtOAc) | Target Elution |
| 0 - 2 | 5% | Non-polar impurities |
| 2 - 5 | 10% - 20% | Product Elution Zone |
| 5 - 8 | 50% | Unreacted Alcohol (Impurity) |
| 8+ | 100% | Flush column |
*CV = Column Volume
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying this specific scaffold, accounting for its chemical stability and solubility properties.
Figure 1: Purification decision tree based on TLC impurity profile. Prioritizes chromatography if unreacted alcohol is present due to solubility similarities.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem Technical Support. (2025). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from (General principles for nitro-aromatic solubility).
-
Lizza, J. R., & Wipf, P. (2020).[3] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124. Available at: [Link] (Demonstrates handling and purification of similar nitrophenyl-piperidine derivatives).
-
Sigma-Aldrich. (n.d.). 4-Nitrophenyl benzoate Product Sheet. Retrieved from (Physical property verification).
-
Organic Chemistry Portal. (n.d.). Esterification - Reaction Conditions and Purification. Retrieved from (General ester purification protocols).
Sources
Technical Support Center: Recrystallization of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
The following technical guide is structured as a Research Support Center resource, designed to provide immediate, high-level troubleshooting and procedural standardization for the purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate .
Compound Profile & Physicochemical Context
Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule to avoid common pitfalls like oiling out or hydrolysis.
-
Chemical Structure: A piperidine ring substituted at N1 with a 4-nitrophenyl group (chromophore, reduces basicity) and at C4 with a benzoate ester (lipophilic, hydrolytically sensitive).
-
Appearance: Typically a yellow to orange crystalline solid.
-
Key Risks:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under prolonged heating in aqueous basic or acidic media.
-
"Oiling Out": The combination of the lipophilic benzoate and the nitro-aromatic moiety often leads to oil formation if the cooling gradient is too steep or the solvent system is too polar.
-
Solvent Selection Guide
The following table summarizes validated solvent systems based on the polarity profile of nitro-aryl piperidinyl esters.
| Solvent System | Type | Suitability | Application Notes |
| Ethanol (95%) | Single | Primary Recommendation | Balances solubility of the nitro group (polar) and benzoate (lipophilic). Good recovery, moderate risk of oiling. |
| Ethanol / Water | Binary | High Yield | Use with caution. Excess water promotes oiling. Recommended ratio: 5:1 to 10:1 . |
| Ethyl Acetate / Hexane | Binary | High Purity | Best for removing non-polar impurities. Dissolve in min. hot EtOAc, add warm Hexane until turbid. |
| Isopropanol (IPA) | Single | Alternative | Higher boiling point allows for better dissolution of stubborn crude, but harder to remove residual solvent. |
| Dichloromethane (DCM) | Solvent | Not Recommended | Too soluble; effective only for extraction, not recrystallization. |
Standard Operating Procedure (SOP)
Protocol A: Ethanol Recrystallization (Recommended)
Objective: Purify crude 1-(4-Nitrophenyl)piperidin-4-yl benzoate to >98% HPLC purity.
Materials:
-
Crude Product
-
Ethanol (Absolute or 95%)
-
Hotplate/Stirrer with temperature probe
-
Vacuum filtration setup[1]
Step-by-Step Methodology:
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Ethanol (approx. 5–10 mL per gram of solid).
-
Dissolution: Heat the mixture to reflux (approx. 78°C) with gentle stirring.
-
Critical Check: If solid remains after 10 minutes of reflux, add more ethanol in 1 mL increments until fully dissolved.
-
-
Hot Filtration (Optional): If insoluble black specks (catalyst residue or inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Scientist's Note: Do not place directly on a cold benchtop; rapid cooling induces oiling.
-
-
Crystallization: Once at room temperature, inspect for crystal formation. If crystals are present, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Collection: Filter the crystals using vacuum filtration. Wash the cake with cold (-20°C) Ethanol (2 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours. Avoid higher temperatures to prevent ester degradation or melting (if MP is low).
Troubleshooting & FAQs
Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?
-
Diagnosis: This is "oiling out," caused by the solution exceeding the saturation point at a temperature above the compound's melting point, or the solvent mixture being too polar (if using water).
-
Correction:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Ethanol).
-
Seed the solution with a tiny crystal of pure product (if available) as it cools.
-
Stir vigorously during cooling to induce nucleation.
-
Q2: The crystals are highly colored (dark orange/brown) instead of bright yellow.
-
Diagnosis: Presence of oxidized nitro-impurities or residual nitroaniline derivatives.
-
Correction: Perform a Charcoal Treatment .
Q3: The yield is very low (<50%).
-
Diagnosis: Product is too soluble in the chosen solvent volume.
-
Correction:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to recover a "second crop" of crystals.
-
Alternatively, switch to a binary system (Ethanol/Water) to force precipitation.
-
Process Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision logic for the recrystallization of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
References
-
General Recrystallization of Nitro-Aryl Piperazines (Analogous Chemistry)
- Mahesha, et al. "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate." Acta Crystallographica Section E, 2022.
-
Synthesis of Nitro-Piperidinyl Intermediates (Apixaban Precursors)
- World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one."
-
Esterification and Purification Protocols (General Organic Synthesis)
- Organic Syntheses, Coll. Vol. 97, p. 96 (2020). "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl)
Sources
Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Welcome to the technical support center for the synthesis and purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the purification of this compound, providing not only step-by-step protocols but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my initial aqueous workup, my crude product is a sticky oil or an impure solid with a low, broad melting point. What are the likely causes and my immediate next steps?
A1: Root Cause Analysis & Recommended Actions
A non-crystalline or highly impure crude product typically points to three main issues: unreacted starting materials, reaction by-products, or hydrolysis of the target ester. The most common synthesis route involves the reaction of 1-(4-nitrophenyl)piperidin-4-ol with benzoyl chloride in the presence of a base like triethylamine.
Common Impurities to Suspect:
-
Unreacted Starting Materials: 1-(4-nitrophenyl)piperidin-4-ol (polar), Benzoic Acid (from hydrolysis of benzoyl chloride).
-
Catalyst/Base: Residual triethylamine.
-
Salts: Triethylamine hydrochloride.
-
Hydrolysis Products: If the reaction or workup conditions were too harsh (e.g., prolonged exposure to strong base or acid), your ester product may have hydrolyzed back to the starting alcohol and benzoic acid.[1][2]
Your immediate goal is to remove the most chemically distinct impurities using a targeted liquid-liquid extraction (acid-base wash) before attempting crystallization or chromatography.
-
Dissolution: Dissolve the entire crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash (Removes Base): Transfer the organic solution to a separatory funnel. Wash with 1M hydrochloric acid (HCl) (2 x 10 mL/g). This protonates residual triethylamine, forming a water-soluble salt that partitions into the aqueous layer.
-
Base Wash (Removes Acids): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL/g). This deprotonates unreacted benzoic acid, converting it into water-soluble sodium benzoate.
-
Brine Wash (Removes Water): Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 10 mL/g). This helps to break up any emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
This procedure should yield a solid or semi-solid that is significantly purer and more amenable to further purification.
Q2: My TLC plate shows multiple spots. How do I identify the impurities and select the right purification technique?
A2: Interpreting TLC and Devising a Purification Strategy
Thin-Layer Chromatography (TLC) is your primary diagnostic tool. By co-spotting your crude mixture against the starting materials, you can quickly identify their presence.
-
1-(4-Nitrophenyl)piperidin-4-ol: This is significantly more polar than the product and will have a much lower Rf value (it will not travel far up the plate).
-
Benzoic Acid: This is also more polar than the product. It may streak on silica gel unless a small amount of acetic acid is added to the mobile phase.
-
Product: 1-(4-Nitrophenyl)piperidin-4-yl benzoate will be the least polar of these three components and have the highest Rf value.
The following diagram outlines the decision-making process for purification post-workup.
Caption: General purification strategy for 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Q3: My recrystallization attempt failed (oiled out, poor recovery, or no purity improvement). What are the best practices and alternative solvent systems?
A3: Troubleshooting Recrystallization
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor recovery implies the product is too soluble in the cold solvent, while no purity improvement suggests the impurities have similar solubility profiles.
Best Practices:
-
Use a solvent pair: This is often more effective than a single solvent. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the antisolvent, in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.[3]
-
Slow Cooling: Rapid cooling promotes the trapping of impurities. Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath.
-
Scratching: If crystals do not form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of pure product to induce crystallization.
| Solvent System (Good:Poor) | Boiling Point of Mixture (°C) | Polarity | Rationale & Comments |
| Isopropyl Alcohol / Water | ~83-100 | Polar Protic | Excellent choice. The product should dissolve in hot IPA and precipitate upon addition of water. Most polar impurities remain in the mother liquor.[4] |
| Ethanol / Water | ~78-100 | Polar Protic | Similar to IPA/Water, very effective for moderately polar compounds. |
| Ethyl Acetate / Hexanes | ~60-70 | Moderate / Non-polar | Good for removing non-polar impurities. The product is soluble in hot EtOAc; hexanes act as the antisolvent. |
| Dichloromethane / Hexanes | ~40-60 | Moderate / Non-polar | Use if the product is highly soluble in EtOAc. The lower boiling point can be advantageous. |
Q4: My compound appears to be degrading during silica gel column chromatography. How can I prevent this?
A4: Addressing On-Column Degradation
Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis of sensitive esters. Streaking on the TLC plate or the appearance of a new, more polar spot during the column run are classic signs of on-column degradation.
Solutions:
-
Neutralized Silica: Deactivate the silica gel by preparing a slurry with your column solvent (e.g., 5% Ethyl Acetate in Hexanes) containing 0.5-1% triethylamine. This neutralizes the acidic silanol groups, preventing hydrolysis.
-
Use a Different Stationary Phase: Alumina (basic or neutral) is a good alternative to silica for compounds that are sensitive to acid.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
Prepare the Slurry: In a beaker, add dry silica gel to your chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1) containing 1% triethylamine (v/v). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your column and allow it to pack under a gentle positive pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel (~1-2x the mass of the product). Evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.
-
Elute: Run the column using the mobile phase, collecting fractions and monitoring by TLC.
| Stationary Phase | Mobile Phase System (v/v) | Elution Order | Target Impurities Removed |
| Silica Gel | Hexane : Ethyl Acetate (gradient from 95:5 to 70:30) | Product elutes before polar starting materials. | 1-(4-Nitrophenyl)piperidin-4-ol, Benzoic Acid |
| Silica Gel | Dichloromethane : Methanol (gradient from 100:0 to 98:2) | Provides stronger elution for more polar products. | Less polar by-products. |
| Neutral Alumina | Hexane : Ethyl Acetate (gradient from 98:2 to 80:20) | Similar to silica but in a non-acidic environment. | All impurities, while preventing hydrolysis. |
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Sources
Technical Support Center: Degradation of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)piperidin-4-yl benzoate. It addresses potential stability issues and outlines strategies for identifying and mitigating degradation.
Introduction to the Stability of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a molecule incorporating three key functional groups: a benzoate ester, a piperidine ring, and a 4-nitrophenyl moiety. Each of these groups is susceptible to degradation under certain conditions, which can impact the compound's purity, potency, and safety profile. Understanding these potential degradation pathways is crucial for developing stable formulations and robust analytical methods.
Forced degradation studies are an essential component of pharmaceutical development, providing insights into a drug substance's behavior under stress conditions. These studies help to ide[1][2]ntify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
Frequently Aske[4][5]d Questions (FAQs)
Here we address common questions regarding the stability and degradation of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Q1: I'm observing a new peak in my HPLC analysis of a stored sample. What could it be?
A1: The appearance of a new peak likely indicates the formation of a degradation product. Given the structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate, the most probable cause is hydrolysis of the ester linkage. This would result in the formation of benzoic acid and 1-(4-nitrophenyl)piperidin-4-ol. Other possibilities include oxidation of the piperidine ring or reduction of the nitro group. To confirm the identity o[3]f the new peak, it is recommended to perform mass spectrometry (MS) analysis.
Q2: My compound seems to be losing potency over time. What is the likely cause?
A2: A loss of potency is a direct consequence of the degradation of the parent compound into other species. The most common pathway for this is hydrolysis, which cleaves the molecule into two separate entities, thereby eliminating its intended biological activity. The rate of degradation c[1][4]an be influenced by factors such as pH, temperature, and exposure to light.
Q3: I've noticed a color change in my sample, from a pale yellow to a darker shade. What does this signify?
A3: A color change, particularly a darkening or shift towards brown, can be an indicator of degradation. This may be associated wi[3]th the formation of degradation products involving the nitroaromatic ring or oxidation of the piperidine moiety. It is important to investigate any color change with analytical techniques to determine the underlying chemical transformation.
Q4: How can I prevent the degradation of my compound during storage?
A4: To minimize degradation, 1-(4-Nitrophenyl)piperidin-4-yl benzoate should be stored in a cool, dry, and dark environment. For solutions, it is advisable to use aprotic solvents and to purge the container with an inert gas like nitrogen or argon to minimize exposure to moisture and oxygen. The use of buffered solutions at an optimal pH (if the compound's pH-stability profile is known) can also help to control hydrolysis.
Troubleshooting Guides
This section provides systematic approaches to investigate and resolve specific degradation-related issues.
Investigating Unexpected Peaks in Chromatography
If you observe unexpected peaks in your chromatogram, a forced degradation study can help to identify the potential degradation products.
Objective: To purpos[2][5]efully degrade the compound under controlled stress conditions to generate and identify potential degradation products.
Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of 1-(4-Nitrophenyl)piperidin-4-yl benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysi[5][6]s: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the mixture at a con[2][7]trolled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperat[2][8]ure or slightly elevated temperature (e.g., 40-60°C) for a defined period. Basic hydrolysis of esters is often rapid.
-
Oxidation: Mi[1][9]x the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room[2] temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to an appropriate concentration for analysis by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample. The new peaks observed in the stressed samples are potential degradation products. The mass-to-charge ratio (m/z) from the MS will provide the molecular weight of these products, aiding in their identification.
Potential Degradation Pathways
Based on the functional groups present in 1-(4-Nitrophenyl)piperidin-4-yl benzoate, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding benzoic acid and 1-(4-nitrophenyl)piperidin-4-ol.
-
Oxidation: The pi[1][8]peridine ring can be oxidized, potentially leading to the formation of N-oxides, imines, or ring-opened products.
-
Reduction of the Ni[3][10]tro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under anaerobic conditions or in the presence of reducing agents.
-
Photodegradation: [11][12] Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to UV light, which may involve the nitro group or the aromatic ring.
Visualization o[17][18][19][20]f Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification of unknown degradation products.
Data Summary
The following table summarizes typical conditions for forced degradation studies as per ICH guidelines.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Benzoic acid, 1-(4-nitrophenyl)piperidin-4-ol |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT - 60°C | Benzoic acid, 1-(4-nitrophenyl)piperidin-4-ol |
| Oxidation | 3-30% H₂O₂, RT | N-oxides, imines, ring-opened products |
| Thermal | 70-80°C (solid and solution) | Various, depending on stability |
| Photolytic | UV and visible light exposure | Complex mixture of photoproducts |
References
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
-
Haveroen, M., & Hart, P. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Retrieved from [Link]
- Smets, B. F., & Mueller, R. F. (1997). Degradation of nitroaromatic compounds by microorganisms. PubMed, 11(5), 449-461.
- Williams, R. E., & Williams, C. H. (2006). Bacterial pathways for degradation of nitroaromatics.
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
- Singh, R., & Kumar, R. (2013). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
- de Souza, J. S., & de Oliveira, M. A. L. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2415.
- Jørgensen, S. W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3125–3137.
- Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(21), 3409-3419.
-
European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Stevens, M. F. G., et al. (1983). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1, 111-116.
- Ghorpade, S. R., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 14, 2774–2781.
-
Teasdale, A., & Stares, D. (2023). A practical guide to forced degradation and stability studies for drug substances. That's Nice. Retrieved from [Link]
-
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Padwa, A., & Ku, H. (2009). A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. ARKIVOC, 2009(6), 4-14.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]
-
Zhao, R., et al. (2025, August 6). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. RSC Advances. Retrieved from [Link]
-
MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
O'Brien, R. E., et al. (2023, February 2). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Seshadri, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 709–725.
-
Horvath, M. P., et al. (2024, October 25). Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society. Retrieved from [Link]
- Chen, J., et al. (2022).
- Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate: An Integrated Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. This document serves as a practical reference for researchers engaged in structural elucidation, offering a comparative look at how ¹H NMR integrates with other analytical techniques for unambiguous molecular characterization.
The Analyte: Structural Overview
1-(4-Nitrophenyl)piperidin-4-yl benzoate is a multi-functional molecule featuring three key structural domains that dictate its spectroscopic signature:
-
A 4-substituted Nitrophenyl Ring: The strongly electron-withdrawing nitro group (NO₂) significantly influences the electronic environment of the aromatic protons.
-
A Piperidine Ring: A saturated heterocyclic system whose protons exhibit characteristic aliphatic chemical shifts, modified by their connectivity to the nitrophenyl group and the benzoate ester.
-
A Benzoate Ester Group: An aromatic ester linkage that includes a distinct carbonyl group and a separate phenyl ring system.
Understanding the interplay of these regions is fundamental to deciphering the molecule's ¹H NMR spectrum.
Figure 1: Labeled structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Acquiring High-Quality ¹H NMR Data: A Protocol
The reliability of spectral interpretation hinges on the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent solubilizing power and the presence of a single, easily identifiable solvent peak (~7.26 ppm). For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative, though its residual water peak (~3.33 ppm) and solvent peak (~2.50 ppm) must be considered.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard, defined as 0.00 ppm.[1][2] Its protons are chemically equivalent and highly shielded, producing a single sharp signal that rarely overlaps with analyte peaks.[2]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(4-Nitrophenyl)piperidin-4-yl benzoate into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical solvent or TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all distinct signals to determine the relative ratio of protons.[3][4]
-
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides four key pieces of information: the number of signals (number of unique proton environments), their chemical shift (electronic environment), the integration (relative number of protons), and the multiplicity or splitting pattern (number of neighboring protons).[4][5]
Predicted Spectral Data
The following table outlines the predicted ¹H NMR signals for 1-(4-Nitrophenyl)piperidin-4-yl benzoate, based on established chemical shift values and coupling principles.[6][7]
| Signal Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ha | ~8.15 | 2H | Doublet (d) | ~9.0 | Aromatic protons ortho to NO₂ |
| Hb | ~6.90 | 2H | Doublet (d) | ~9.0 | Aromatic protons meta to NO₂ |
| Hh | ~8.05 | 2H | Doublet (d) | ~7.5 | Benzoate protons ortho to C=O |
| Hf | ~7.60 | 1H | Triplet (t) | ~7.5 | Benzoate proton para to C=O |
| Hg | ~7.45 | 2H | Triplet (t) | ~7.5 | Benzoate protons meta to C=O |
| He | ~5.20 | 1H | Multiplet (m) | - | Piperidine C4-H (methine) |
| Hc | ~3.80 | 4H | Multiplet (m) | - | Piperidine C2-H & C6-H |
| Hd | ~2.00 | 4H | Multiplet (m) | - | Piperidine C3-H & C5-H |
Detailed Interpretation
-
Aromatic Region (6.5-8.5 ppm):
-
Nitrophenyl Protons (Ha, Hb): The powerful electron-withdrawing nitro group strongly deshields the ortho protons (Ha), pushing them significantly downfield to around 8.15 ppm.[1] The meta protons (Hb) are less affected and appear further upfield (~6.90 ppm). Due to the symmetry of the ring, both Ha protons are equivalent, as are the Hb protons. They split each other into two distinct doublets, forming a classic AA'BB' system with a coupling constant (³J) of approximately 9.0 Hz.[8]
-
Benzoate Protons (Hf, Hg, Hh): The protons on the benzoate ring are influenced by the electron-withdrawing carbonyl group. The ortho protons (Hh) are the most deshielded (~8.05 ppm). The para (Hf) and meta (Hg) protons appear at ~7.60 and ~7.45 ppm, respectively. According to the n+1 rule, Hf is split into a triplet by its two meta neighbors, Hg is split into a triplet by its ortho and para neighbors (assuming similar coupling constants), and Hh is split into a doublet by its one meta neighbor.[3][9]
-
-
Aliphatic Region (1.5-5.5 ppm):
-
Methine Proton (He): The proton at the C4 position of the piperidine ring is directly attached to a carbon bearing the electron-withdrawing benzoate oxygen. This deshielding effect shifts its signal downfield to approximately 5.20 ppm, clearly separating it from other aliphatic protons. It will appear as a complex multiplet due to coupling with the four neighboring Hd protons.
-
Piperidine Protons (Hc, Hd): The protons on the piperidine ring adjacent to the nitrogen (C2 and C6, labeled Hc) are deshielded by the nitrogen and the attached nitrophenyl group, appearing around 3.80 ppm. The protons at C3 and C5 (Hd) are more shielded and appear further upfield, around 2.00 ppm. Due to complex spin-spin coupling between geminal and vicinal protons, and potential chair-flipping of the piperidine ring, these signals typically appear as broad, overlapping multiplets.[10]
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most robust and self-validating characterization.
Figure 2: Workflow for comprehensive structural elucidation.
Comparative Data Summary
| Technique | Information Provided for 1-(4-Nitrophenyl)piperidin-4-yl benzoate | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (via coupling), relative proton count. | High resolution, provides detailed connectivity information. | Can have complex, overlapping signals. |
| ¹³C NMR | Number of unique carbon environments, chemical shifts indicating functional groups (carbonyl, aromatic, aliphatic). | Simpler spectra (broadband decoupled), wide chemical shift range reduces overlap. | Lower sensitivity than ¹H NMR, no direct C-H coupling information in standard mode. |
| Mass Spec. (MS) | Molecular weight (confirms formula C₁₈H₁₈N₂O₄), fragmentation patterns confirming substructures. | Extremely high sensitivity, provides molecular weight. | Does not provide detailed connectivity of the intact molecule. |
| FTIR | Presence of key functional groups: C=O stretch (~1750 cm⁻¹), N-O stretches (~1520 & 1340 cm⁻¹), C-O stretch (~1200 cm⁻¹).[11] | Fast, non-destructive, excellent for functional group identification. | Provides limited information about the overall molecular skeleton. |
-
¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by showing the exact number of unique carbon atoms. We would expect to see signals for the ester carbonyl (~165 ppm), aromatic carbons (110-155 ppm), and aliphatic piperidine carbons (40-60 ppm), confirming the carbon backbone of the molecule.[12]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of 326.3 g/mol . Key fragmentation patterns would likely include the loss of the benzoate moiety or cleavage at the piperidine ring, providing further evidence for the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would quickly verify the presence of the key functional groups. Strong, characteristic absorption bands for the ester carbonyl (C=O), the nitro group (N-O), and the carbon-oxygen (C-O) single bonds would be expected, corroborating the structural features inferred from NMR.[11]
Conclusion
The ¹H NMR spectrum of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is rich with information, offering a detailed map of the molecule's proton framework. A thorough analysis of chemical shifts, integration, and coupling patterns allows for the confident assignment of every proton in the structure. While ¹H NMR is exceptionally powerful, its integration with orthogonal techniques such as ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a comprehensive and self-validating system for absolute structural confirmation, a critical requirement in modern chemical research and drug development.
References
-
University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
OpenOChem Learn. Interpreting HNMR. [Link]
-
Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
S. E. W. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (2020). Coupling constant in HNMR spectroscopy. [Link]
-
Slideshare. Spin spin coupling and coupling constant. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Lather, J. et al. Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling - Supporting Information. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. azooptics.com [azooptics.com]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: IR Spectroscopy Analysis of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate
Executive Summary
Objective: This guide provides a technical analysis of the Infrared (IR) spectrum of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a compound featuring three distinct pharmacophores: a piperidine ring, a nitro-aromatic system, and a benzoate ester.[1][2][3]
Context: In drug development, this molecule is often synthesized via the esterification of 1-(4-nitrophenyl)piperidin-4-ol . Therefore, the critical analytical challenge is not just identifying the product, but confirming the complete consumption of the alcohol precursor.
Key Findings:
-
Diagnostic Signal: The appearance of a strong carbonyl stretch at ~1720 cm⁻¹ (Ester C=O) combined with the disappearance of the broad hydroxyl stretch at 3200–3500 cm⁻¹ .[3]
-
Interference Warning: The nitro group (
) produces strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ which can obscure the fingerprint region; precise baseline correction is required.
Part 1: Structural Pharmacophores & Theoretical Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating substructures. The molecule consists of a secondary alkyl benzoate ester linked to a para-nitroaniline derivative.
Spectral Logic Map (Graphviz)
The following diagram maps the molecular substructures to their expected vibrational frequencies based on electronic environments.
Figure 1: Deconstruction of the target molecule into functional groups and their corresponding diagnostic IR signals.
Part 2: Comparative Analysis (Product vs. Precursor)
The most effective way to validate the target compound is by comparing it against its immediate precursor, 1-(4-nitrophenyl)piperidin-4-ol .
The Carbonyl Region (1650–1750 cm⁻¹)
-
Target (Benzoate): Exhibits a sharp, intense peak at 1715–1725 cm⁻¹ .[4]
-
Mechanism: The carbonyl is conjugated with the phenyl ring of the benzoate, lowering the frequency from the standard aliphatic ester value (1740 cm⁻¹) to ~1720 cm⁻¹.[5]
-
-
Precursor (Alcohol): This region is silent .
-
Significance: Any peak here in the starting material indicates contamination or oxidation.
-
The Hydroxyl Region (3200–3600 cm⁻¹)
-
Target (Benzoate): Should be flat/silent .
-
Precursor (Alcohol): Shows a massive, broad O-H stretching band centered around 3300 cm⁻¹ .
-
QC Check: If the product spectrum shows a "hump" in this region, the esterification is incomplete.
-
The Nitro Group Signatures
Both the precursor and the product contain the p-nitrophenyl moiety. These peaks serve as an internal standard—they should remain relatively unchanged between the two spectra, confirming the core scaffold is intact.
-
Asymmetric Stretch: ~1500–1530 cm⁻¹.
-
Symmetric Stretch: ~1330–1350 cm⁻¹.
Summary Data Table
| Functional Group | Vibration Mode | Target Wavenumber (cm⁻¹) | Precursor (Alcohol) | Comparison Note |
| Ester C=O | Stretching | 1715 – 1725 (Strong) | Absent | Primary confirmation of reaction. |
| Hydroxyl O-H | Stretching | Absent | 3200 – 3500 (Broad) | Disappearance confirms conversion. |
| Nitro ( | Asym. Stretch | 1500 – 1530 (Strong) | 1500 – 1530 | Conserved diagnostic peak. |
| Nitro ( | Sym. Stretch | 1330 – 1350 (Strong) | 1330 – 1350 | Conserved diagnostic peak. |
| C-O-C | Stretching | ~1270 & ~1110 | ~1050 (C-O only) | Shift from alcohol C-O to ester C-O-C. |
| Aromatic C=C | Ring Stretch | 1590 – 1605 | 1590 – 1605 | Overlaps with amine/nitro bands. |
| Alkyl C-H | sp³ Stretch | 2850 – 2950 | 2850 – 2950 | Piperidine ring vibrations. |
Part 3: Experimental Protocol (ATR-FTIR)
To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound due to the potential for the nitro group to interact with hygroscopic KBr.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for IR quality control of the target ester.
Detailed Methodology
-
Instrument Setup:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean.
-
Set resolution to 4 cm⁻¹ and accumulation to 16 scans .
-
-
Background Subtraction:
-
Run an air background immediately before the sample to remove atmospheric
(2350 cm⁻¹) and vapor.
-
-
Sample Loading:
-
Place approximately 5–10 mg of the solid 1-(4-Nitrophenyl)piperidin-4-yl benzoate onto the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks, particularly in the high-wavenumber region (C-H).
-
-
Data Acquisition:
-
Scan from 4000 cm⁻¹ to 600 cm⁻¹ .
-
-
Cleaning:
-
Wipe the crystal with Isopropanol or Ethanol . Avoid Acetone if using a ZnSe crystal as it may damage the housing seals over time.
-
Part 4: Technical Nuances & Troubleshooting
The "Nitro-Shift" Phenomenon
In this molecule, the nitro group is attached to a phenyl ring which is also attached to the piperidine nitrogen. This creates a "push-pull" electronic system (Amine donor -> Phenyl -> Nitro acceptor).
-
Effect: This conjugation increases the single-bond character of the N-O bonds in the nitro group.
-
Result: The asymmetric nitro stretch may shift to a lower wavenumber (closer to 1500 cm⁻¹) compared to non-conjugated nitro compounds (usually ~1550 cm⁻¹).[6][7][8] Do not mistake this shift for an instrument error.
Distinguishing the C-N Bonds
The spectrum contains two types of C-N bonds:
-
Piperidine C-N (Aliphatic): ~1000–1200 cm⁻¹ (Weak/Medium).
-
Ar-NO2 C-N (Aromatic): The bond connecting the nitro group to the ring often appears near 850 cm⁻¹ (C-N stretch) or is coupled with ring vibrations.
Common Impurities
-
Benzoic Acid: If the reaction used Benzoyl Chloride, residual Benzoic Acid may be present. Look for a broad shoulder on the carbonyl peak ~1680–1700 cm⁻¹ (H-bonded acid dimer) and broad OH absorption ~2500–3000 cm⁻¹.
-
Solvent (DCM/Chloroform): Sharp peaks at ~700–750 cm⁻¹ (C-Cl stretch) indicate insufficient drying.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 2-nitrophenyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.[9] Accessed via [Link] (Used as a reference for nitro-benzoate ester shifts).
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters.[10] (2020). Comparison of alkyl vs. aryl benzoate carbonyl shifts. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Characteristic shifts of conjugated nitro groups.[6] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Comprehensive functional group frequency tables. Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Benzoic acid, o-nitropheyl ester [webbook.nist.gov]
- 10. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Nitrophenyl)piperidin-4-yl benzoate
This document provides essential, procedural guidance for the safe and compliant disposal of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. As a compound utilized in advanced research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.
Hazard Assessment and Characterization
-
Nitrophenyl Group: Compounds containing this group are often associated with toxicity. Nitrophenols, for example, are known to be toxic and can pose environmental hazards.[1]
-
Piperidine Derivatives: The piperidine scaffold is common in bioactive molecules.[2] Piperidine itself is a flammable, toxic, and corrosive substance. Related compounds like 1-(4-Nitrophenyl)piperidine are known to cause skin, eye, and respiratory irritation.[3][4]
-
Benzoate Ester: While generally less hazardous, the overall risk profile is dictated by the more reactive nitrophenyl and piperidine components.
Given this analysis, 1-(4-Nitrophenyl)piperidin-4-yl benzoate must be handled as a hazardous chemical waste , with the assumption that it is, at a minimum, an irritant and potentially toxic.
Table 1: Presumed Hazard Profile and Safety Requirements
| Hazard Category | Presumed Risk Based on Structural Analogs | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Potentially harmful if swallowed or in contact with skin.[5] | Nitrile gloves, Lab coat |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][6] | Nitrile gloves, Lab coat |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4][6] | ANSI Z87.1-compliant safety glasses or goggles |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3][6] | Use in a certified chemical fume hood |
| Environmental Hazard | Potentially harmful to aquatic life.[1] | Prevent release into the environment |
Immediate Safety Protocols & Spill Management
Proactive safety measures are critical when handling this compound.
Engineering Controls: All handling and weighing of solid 1-(4-Nitrophenyl)piperidin-4-yl benzoate, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Spill Management: In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
-
Dry Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container. Avoid creating dust.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Liquid Spills (Solutions):
-
Contain the spill using absorbent pads or dikes.
-
Absorb the spilled liquid with an inert material.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Wash the spill area thoroughly, collecting the rinseate as aqueous hazardous waste.
-
Core Disposal Workflow: A Step-by-Step Protocol
Disposal of 1-(4-Nitrophenyl)piperidin-4-yl benzoate must follow a systematic process that ensures regulatory compliance and safety. This compound should be classified as a non-halogenated organic solid waste .
Step 1: Waste Identification and Segregation Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.[9] Never mix this waste stream with incompatible chemicals such as acids, bases, or oxidizers.[10]
Step 2: Containerization Select a waste container that is compatible with the chemical waste.[11]
-
For Solid Waste: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or other chemically resistant material.
-
For Contaminated Solutions: Use a sealable glass or HDPE bottle. Do not use metal containers.[12] The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[13]
Step 3: Labeling As soon as the first drop of waste is added, the container must be labeled.[10] The label must be fully completed and legible.
-
Write "HAZARDOUS WASTE".
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[14][15]
-
Indicate the accumulation start date (the date the first waste was added).
-
Include the Principal Investigator's name and laboratory location.
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[12][16]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9][14]
-
Keep the container closed at all times except when adding waste.[7][14]
Step 5: Arranging for Final Disposal Do not allow hazardous waste to accumulate in the laboratory.[11] Once the container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its removal.[12]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[14]
-
Your EHS office will coordinate with a licensed hazardous waste disposal contractor for proper treatment and disposal in accordance with all federal, state, and local regulations.[17][18]
Visualizing the Disposal and Segregation Process
The following diagrams illustrate the decision-making and segregation workflows for proper waste management.
Caption: Disposal decision workflow for 1-(4-Nitrophenyl)piperidin-4-yl benzoate.
Caption: Waste segregation logic for the target compound.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends beyond the chemical itself to all materials that have come into contact with it.
-
Contaminated Solids: Items such as gloves, weighing paper, absorbent pads, and silica gel used in purification must be collected as solid hazardous waste.[19] Place these items in a clearly labeled, lined container designated for solid chemical waste.[19]
-
Empty Chemical Containers: A container that held 1-(4-Nitrophenyl)piperidin-4-yl benzoate is not considered empty until it has been properly rinsed.
-
Thoroughly empty all contents from the original container.[14]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste .[14] Subsequent rinses may be collected as well, depending on institutional policy.
-
Allow the container to air-dry completely in a fume hood.[20]
-
Once clean and dry, completely remove or deface the original label.[14][20] The container can then typically be disposed of in the regular laboratory glass or solid waste stream.
-
By adhering to this comprehensive disposal guide, you ensure the safety of your laboratory personnel, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved February 24, 2026, from [Link]
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities. Retrieved February 24, 2026, from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved February 24, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved February 24, 2026, from [Link]
-
NIH Chemical Safety Guide 2015. (2015). National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Chemical Waste Procedure for Research. (n.d.). SUNY Geneseo. Retrieved February 24, 2026, from [Link]
-
Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Old Dominion University Environmental Health & Safety. Retrieved February 24, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 24, 2026, from [Link]
- Destruction of nitrophenols. (n.d.). Google Patents.
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 24, 2026, from [Link]
-
Effective Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet for p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 24, 2026, from [Link]
-
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet for 1-(4-Nitrophenyl)piperazine. (2023, September 25). Fisher Scientific. Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]
-
1-(4-Nitrophenyl)piperazine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Current awareness of piperazines: pharmacology and toxicology. (2011, July 11). PubMed. Retrieved February 24, 2026, from [Link]
-
[1-(4-Nitrophenyl)piperidin-4-yl]methanol - Hazard Genotoxicity. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]
-
Chemical Factsheet. (2026, January 29). Beyond Pesticides. Retrieved February 24, 2026, from [Link]
-
Piperidine Derivatives. XIII. Phenyl and Phenylalkyl Substituted Piperidinopropyl Benzoates. (n.d.). Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
1-Nitroso-4-phenylpiperidine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Preprints.org. Retrieved February 24, 2026, from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). PMC. Retrieved February 24, 2026, from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. montgomerycollege.edu [montgomerycollege.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CHEMICAL WASTE PROCEDURE FOR RESEARCH - SUNY Geneseo [geneseo.edu]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. mwcog.org [mwcog.org]
- 16. odu.edu [odu.edu]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1-(4-Nitrophenyl)piperidin-4-yl benzoate
Topic: Safe Handling & PPE Protocol for 1-(4-Nitrophenyl)piperidin-4-yl benzoate Content Type: Operational Safety Guide (SAR-Based) Audience: Research Scientists, Medicinal Chemists, HSE Officers
Executive Safety Summary: The "Unknown Potency" Protocol
Status: Research Chemical / Intermediate Direct SDS Availability: Limited/Proprietary Hazard Class (SAR-Derived): OEB 3 (Potent Compound) Based on Structure-Activity Relationship (SAR) analysis of 1-(4-nitrophenyl)piperidine and nitroaromatic benzoates.
As a Senior Application Scientist, I must emphasize that when specific toxicological data is absent, we default to the Precautionary Principle . This molecule combines a nitroaromatic moiety (potential methemoglobinemia agent/sensitizer) with a piperidine core (common pharmacophore). Consequently, this protocol treats the substance as a sensitizing irritant with potential systemic toxicity , requiring containment strategies superior to standard laboratory reagents.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." The following hazard profile is derived from close structural analogs (e.g., CAS 6574-15-8 and CAS 959-22-8).
| Hazard Category | Risk Driver | Operational Implication |
| Inhalation Toxicity | High Risk. Fine organic powders aerosolize easily. Nitro-compounds can be rapidly absorbed via lungs. | Zero-tolerance for open handling. All weighing must occur in a Vented Balance Enclosure (VBE) or Fume Hood. |
| Dermal Absorption | Moderate-High Risk. Nitroaromatics often penetrate skin. | Double-gloving is mandatory to prevent "micro-dosing" through glove pores. |
| Ocular Damage | Moderate Risk. Benzoate esters and piperidines are irritants.[1][2] | Chemical splash goggles are required; safety glasses are insufficient for powders. |
| Physical State | Solid / Crystalline Powder. | Electrostatic charging is likely; use antistatic weighing boats. |
Part 2: Personal Protective Equipment (PPE) Matrix
This system is designed to create multiple barriers between the operator and the molecule.
Hand Protection (The "Double-Shell" Method)
-
Inner Layer: Nitrile (4 mil / 0.1 mm). Purpose: Tactile sensitivity and sweat barrier.
-
Outer Layer: Nitrile (Minimum 5-8 mil / 0.12-0.2 mm) or Neoprene. Purpose: Chemical resistance and tear protection.
-
Protocol: Inspect outer gloves immediately after handling. Change outer gloves every 60 minutes or immediately upon splash.
-
Glove Cuff: Outer glove must cover the lab coat cuff (taped if handling >10g).
Respiratory Protection
-
Primary Control: Engineering Controls (Fume Hood/VBE) are mandatory .
-
Secondary PPE (If Hood Failure/Spill): Full-face respirator with P100 (HEPA) cartridges.
-
Why P100? N95 filters allow 5% penetration. For a potentially bioactive nitro-compound, 99.97% filtration is the minimum safety standard.
-
Body & Eye Defense[1][3]
-
Eyes: Indirect vented chemical splash goggles (ANSI Z87.1+). Contact lenses are prohibited.
-
Body: Tyvek® lab coat or disposable sleeve covers over a standard cotton lab coat.
-
Footwear: Closed-toe, non-absorbent shoes.
Part 3: Operational Workflow (Visualization)
The following logic flow dictates the safe handling process, prioritizing containment over PPE alone.
Figure 1: Decision logic for handling 1-(4-Nitrophenyl)piperidin-4-yl benzoate based on quantity and risk.
Part 4: Step-by-Step Operational Protocol
Phase 1: Pre-Work Preparation
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing fan or antistatic gun on the weighing vessel. Causality: Dry organic powders (especially benzoates) carry static charges that cause "flying powder," leading to inhalation risks.
-
Staging: Place a "solid waste" bag inside the hood. Do not remove hands from the hood once the container is open.
Phase 2: Handling & Weighing
-
Don PPE: Put on inner gloves, lab coat, then outer gloves.
-
Transfer: Open the source container slowly to avoid pressure release.
-
Spatula Technique: Use a disposable spatula. Do not reuse.
-
Closing: Wipe the threads of the source container with a Kimwipe dampened in ethanol before recapping. This prevents friction-generated degradation of nitro-compounds in the threads.
Phase 3: Decontamination & Doffing (Critical)
-
Primary Decon: Wipe the exterior of the weighed vial with ethanol/soap solution inside the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the hazardous waste bag.
-
Transfer: Move the sealed, wiped vial to the experiment area.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Part 5: Emergency Response & Disposal
| Scenario | Immediate Action |
| Spill (Solid) | Do NOT sweep (creates dust).[3] Cover with damp paper towels (ethanol/water) to wet the powder, then wipe up. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Avoid alcohol on skin (enhances nitro-compound absorption). |
| Eye Contact | Flush for 15 minutes. Seek medical attention immediately (benzoates can cause corneal opacity). |
| Disposal | Segregate as Hazardous Organic Waste . Do not mix with oxidizers (nitric acid/peroxides) due to the piperidine amine functionality. |
References
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1-(4-Nitrophenyl)piperidine (CAS 6574-15-8).[2][5] Retrieved from
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Nitrophenyl benzoate (CAS 959-22-8).[4] Retrieved from
-
MedChemExpress. (2026).[6] Safety Data Sheet: 1-(4-Nitrophenyl)piperazine (CAS 6269-89-2).[6] Retrieved from
-
ECHA (European Chemicals Agency). Piperidine Hazard Classification. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
